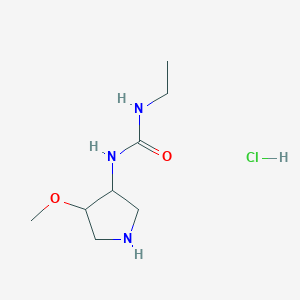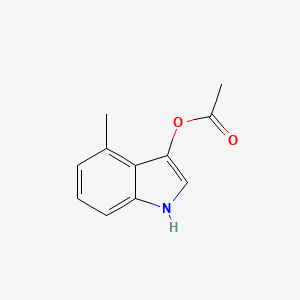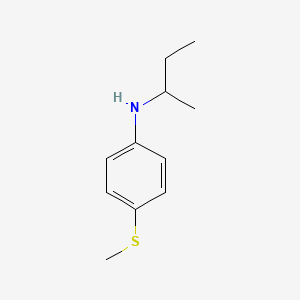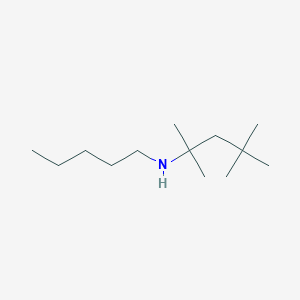
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O2 and a molecular weight of 223.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and a methoxy group, as well as a urea moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride typically involves the reaction of 4-methoxypyrrolidine with ethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the urea moiety into corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride can be compared with other similar compounds, such as:
3-Ethyl-1-(4-hydroxypyrrolidin-3-yl)urea hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
3-Ethyl-1-(4-chloropyrrolidin-3-yl)urea hydrochloride: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
3-Ethyl-1-(4-aminopyrrolidin-3-yl)urea hydrochloride: The amino group can introduce additional hydrogen bonding interactions, affecting the compound’s behavior in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H18ClN3O2 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
1-ethyl-3-(4-methoxypyrrolidin-3-yl)urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H |
InChI-Schlüssel |
DCBBSALQMAVJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1CNCC1OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)

![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)







![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
